molecular formula C15H9FN2O2S B2392048 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1189445-00-8

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2392048
CAS No.: 1189445-00-8
M. Wt: 300.31
InChI Key: UTIUFEOOLMPOLW-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a heterocyclic compound . It is derived from the thiophene nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone under nitrogen atmosphere . More research is being done to identify novel heterocyclic compounds with potential bioactivities .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The compound also contains a fluorophenyl group .


Chemical Reactions Analysis

The compound has shown inhibitory activity against the production of prostaglandin E2 and the activity of COX-2 . The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .

Scientific Research Applications

Green Synthesis Methods

A study highlighted an environmentally friendly synthesis method for benzo[b][1,4]thiazine derivatives, utilizing iron(III) fluoride as a catalyst under solvent-free conditions. This method emphasizes short reaction times and a wide range of functional group tolerance, showcasing an application in green chemistry and sustainable synthesis processes (Balwe, S., Shinde, V. V., & Jeong, Y., 2016).

Molecular Docking and Structure Analysis

Research involving crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies on pyridine derivatives, including those similar to 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, has been conducted to evaluate their potential as inhibitors of specific enzymes. These studies provide insights into the compound's interactions at the molecular level, offering potential applications in drug discovery and design (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).

Antimicrobial Activity Studies

The synthesis and evaluation of antimicrobial activities of novel 1,4-benzothiazine derivatives have been explored. These studies involve creating compounds with specific structural modifications to assess their efficacy against various microbial strains, highlighting the potential of this compound derivatives in antimicrobial applications (Al‐Azmi, A., & Mahmoud, H., 2020).

Synthesis Techniques and Chemical Reactivity

Innovative synthesis techniques and the chemical reactivity of this compound derivatives have been reported. These include studies on the facile synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their antibacterial activity, offering insights into new pathways for creating biologically active compounds (Rostamizadeh, S., Nojavan, M., Aryan, R., Sadeghian, H., & Davoodnejad, M., 2013).

Fluorine Chemistry and Material Science Applications

The role of fluorine atoms in enhancing the antimicrobial activity of benzothiazine derivatives has been explored. These studies emphasize the importance of structural elements, such as the fluorine atom, in determining the biological activity and potential applications of these compounds in material science and medicinal chemistry (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Continuous efforts are being made by researchers to identify novel heterocyclic compounds with potential bioactivities . This includes the development of diverse bioactive heterocycles for hitting a wide range of biological targets . The future research directions could include the synthesis of novel analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIUFEOOLMPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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